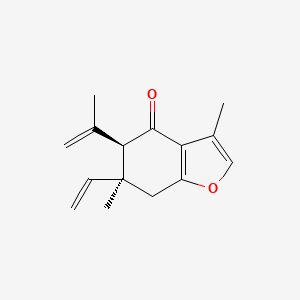

艾匹库泽壬酮

描述

Epicurzerenone is a sesquiterpene compound predominantly found in various species of the Curcuma genus, such as Curcuma caesia, Curcuma aromatica, and Curcuma zedoaria . This compound is known for its significant biological activities, including its ability to eliminate reactive oxygen species, which contributes to its antitumor properties .

科学研究应用

Epicurzerenone has a wide range of scientific research applications due to its biological activities :

Chemistry: Epicurzerenone is used as a model compound in the study of sesquiterpene synthesis and reactivity.

Biology: It is studied for its role in plant defense mechanisms and secondary metabolite production.

Medicine: Epicurzerenone exhibits antitumor properties by eliminating reactive oxygen species and inducing apoptosis in cancer cells.

Industry: The compound is used in the development of natural antioxidants and anti-inflammatory agents.

作用机制

Target of Action

Epicurzerenone primarily targets reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. During times of environmental stress, ros levels can increase dramatically, leading to significant damage to cell structures, a condition known as oxidative stress .

Mode of Action

Epicurzerenone interacts with its targets by eliminating reactive oxygen species . By doing so, it helps to maintain the balance of ROS within the cells, preventing oxidative stress and the potential damage it can cause .

Biochemical Pathways

Epicurzerenone affects the biochemical pathways related to the production and regulation of ROS. It has been observed that the presence of epicurzerenone leads to an increase in the content of protein, ascorbate, glutathione, and thiobarbituric acid reactive substances . Additionally, it influences the activity of superoxide dismutase, ascorbate peroxidase, and guaiacol peroxidase . These enzymes play a crucial role in the detoxification of reactive oxygen species, thereby protecting the cell from oxidative damage .

Pharmacokinetics

It’s known that the compound can be synthesized in vitro

Result of Action

The primary result of epicurzerenone’s action is the reduction of oxidative stress within cells . By eliminating reactive oxygen species, epicurzerenone helps to prevent cellular damage caused by oxidative stress . This property is particularly important in its known antitumor properties .

Action Environment

The action of epicurzerenone can be influenced by environmental factors. For instance, in vitro studies have shown that the use of elicitors like salicylic acid can enhance the production of epicurzerenone . This suggests that the compound’s action, efficacy, and stability can be influenced by the environment in which it is produced or administered .

生化分析

Biochemical Properties

Epicurzerenone interacts with various enzymes, proteins, and other biomolecules. It is the dominant sesquiterpene in all the elicited and un-elicited cultures on the 60th day . Salicylic acid at 25.0 µM level could elicit the highest accumulation of epicurzerenone (32.11%) compared to the other treatments .

Cellular Effects

Epicurzerenone influences cell function by eliminating reactive oxygen species This property makes it a potential candidate for antitumor treatments

Temporal Effects in Laboratory Settings

In laboratory settings, epicurzerenone shows changes over time. Biochemical studies during in vitro elicitation revealed that the protein, ascorbate, glutathione, and thiobarbituric acid reactive substances content increased significantly on the 60th day .

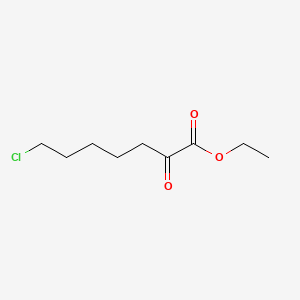

准备方法

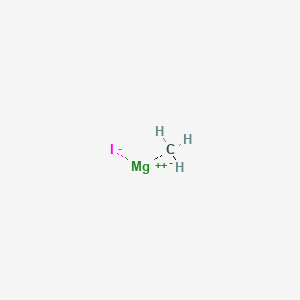

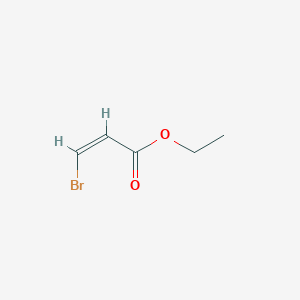

Synthetic Routes and Reaction Conditions: Epicurzerenone can be synthesized through a combination of γ-ketoester synthesis and 3-methylfuran annulation . The synthetic route involves the formation of a γ-ketoester intermediate, which is then subjected to annulation with 3-methylfuran to yield epicurzerenone .

Industrial Production Methods: In vitro elicitation of microrhizomes of Curcuma caesia using salicylic acid and jasmonic acid has been shown to enhance the production of epicurzerenone . The optimal conditions for elicitation involve treating the microrhizomes with 25.0 µM salicylic acid for 60 days, which results in the highest accumulation of epicurzerenone .

化学反应分析

Types of Reactions: Epicurzerenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Epicurzerenone can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of epicurzerenone can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving epicurzerenone can be carried out using nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of epicurzerenone, and substituted derivatives with various functional groups .

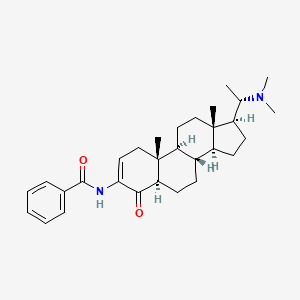

相似化合物的比较

- Curzerenone

- Zedoarondiol

- Curcumenone

Comparison: Epicurzerenone is unique among these compounds due to its higher efficacy in eliminating reactive oxygen species and its selective action in inducing apoptosis in cancer cells while preventing apoptosis in normal cells . This selective action makes epicurzerenone a promising candidate for further research and development in cancer therapy.

属性

IUPAC Name |

(5R,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-6-15(5)7-11-12(10(4)8-17-11)14(16)13(15)9(2)3/h6,8,13H,1-2,7H2,3-5H3/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMJXSJCBLRAPD-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(C(C2)(C)C=C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C(=O)[C@@H]([C@](C2)(C)C=C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

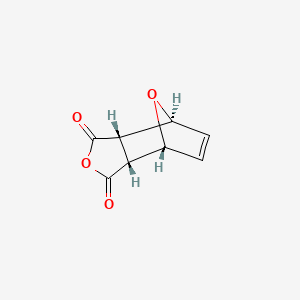

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1630809.png)

![2-[2-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indol-3-yl]ethanol](/img/structure/B1630825.png)